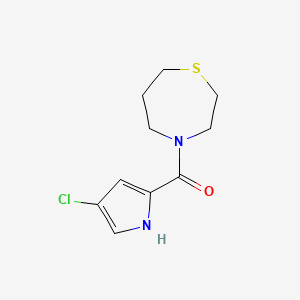![molecular formula C16H19N3O B7553691 [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7553691.png)
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone, also known as IMM-H004, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent for various diseases.
Mécanisme D'action
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone exerts its therapeutic effects through multiple mechanisms of action. In cancer, it inhibits the activity of protein kinases, which are involved in cell growth and survival. In Alzheimer's disease, it reduces the production and accumulation of amyloid-beta, a protein that is toxic to neurons. In stroke, it activates the PI3K/Akt signaling pathway, which promotes cell survival and reduces inflammation.
Biochemical and physiological effects:
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been shown to have various biochemical and physiological effects in preclinical studies. It can induce apoptosis, inhibit angiogenesis, reduce amyloid-beta accumulation, protect neurons from ischemic damage, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone in lab experiments is its specificity for certain targets, such as protein kinases and amyloid-beta. This allows researchers to study the effects of targeting these specific pathways without affecting other pathways. However, one limitation is the lack of clinical data on the safety and efficacy of [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone in humans, which may limit its potential for translation to clinical use.
Orientations Futures
There are several future directions for research on [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone. One direction is to further study its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and stroke. Another direction is to investigate its safety and efficacy in clinical trials. Additionally, researchers can explore the use of [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone as a tool for studying specific pathways and mechanisms in disease.
Méthodes De Synthèse
The synthesis of [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone involves the reaction of 3-(imidazol-1-ylmethyl)aniline with piperidin-1-ylmethanone in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone.
Applications De Recherche Scientifique
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and stroke. In cancer research, [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been found to reduce amyloid-beta accumulation and improve cognitive function. In stroke research, [3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone has been shown to protect neurons from ischemic damage and improve neurological outcomes.
Propriétés
IUPAC Name |
[3-(imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(19-8-2-1-3-9-19)15-6-4-5-14(11-15)12-18-10-7-17-13-18/h4-7,10-11,13H,1-3,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKUPYBUVWFTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Imidazol-1-ylmethyl)phenyl]-piperidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Methylpyrrolidin-2-yl)-[3-(2-propan-2-ylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7553638.png)
![1-(Azetidin-1-yl)-2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7553646.png)
![3,5-Dimethyl-1-[[1-(2-propan-2-yloxyethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553651.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-3-(1,3-thiazol-2-yl)propan-1-one](/img/structure/B7553652.png)
![3,5-Dimethyl-1-[[1-(oxan-2-ylmethyl)pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B7553654.png)
![Cyclopentyl-[4-(piperidine-1-carbonyl)-1,3-thiazolidin-3-yl]methanone](/img/structure/B7553662.png)
![(8-Methyl-2-azaspiro[4.5]decan-2-yl)-[3-(methylsulfonylmethyl)phenyl]methanone](/img/structure/B7553663.png)

![3-[2-(3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B7553675.png)
![1-cyclopropyl-N-[(4-ethylcyclohexyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7553682.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-(1,2,4-triazol-1-ylmethyl)piperidine](/img/structure/B7553684.png)

![2-[cyclopropyl(2,3-dihydro-1H-inden-1-yl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B7553705.png)